Cas no 1113122-86-3 (6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one)
![6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/1113122-86-3x500.png)
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 6-benzyl-2-[(3-bromophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- F3222-5184
- HMS3551F06
- AKOS005044463
- VU0515414-1
- 1113122-86-3
- 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- 2-[[(3-Bromophenyl)methyl]thio]-5,6,7,8-tetrahydro-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4(3H)-one
- 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
-
- インチ: 1S/C21H20BrN3OS/c22-17-8-4-7-16(11-17)14-27-21-23-19-9-10-25(13-18(19)20(26)24-21)12-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,23,24,26)
- InChIKey: GFJHGYFHINTNFE-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2=CC=CC(Br)=C2)NC(=O)C2CN(CC3=CC=CC=C3)CCC=2N=1
計算された属性
- せいみつぶんしりょう: 441.05105g/mol
- どういたいしつりょう: 441.05105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 70Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 581.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 6.23±0.20(Predicted)
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-5184-5μmol |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-2μmol |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-1mg |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-3mg |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-5mg |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-10mg |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-10μmol |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-4mg |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-5184-2mg |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
1113122-86-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-oneに関する追加情報
Introduction to 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (CAS No. 1113122-86-3)
6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activity. This compound belongs to the pyrido[4,3-d]pyrimidine scaffold, a class of molecules known for their involvement in various biological processes and their utility as pharmacophores in drug discovery. The presence of multiple functional groups, including a benzyl group and a sulfanyl moiety attached to a bromophenyl ring, makes this molecule a promising candidate for further investigation in medicinal chemistry.
The CAS No. 1113122-86-3 uniquely identifies this compound and distinguishes it from other structurally similar molecules. This numerical identifier is essential for researchers to accurately reference and retrieve information about the compound in scientific literature and databases. The molecular structure of 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one consists of a fused pyrido[4,3-d]pyrimidine core with substituents that enhance its interactions with biological targets. The benzyl group at the 6-position and the sulfanyl-substituted benzyl group at the 2-position are key features that contribute to its unique chemical and biological properties.
In recent years, there has been a growing interest in developing new therapeutic agents based on pyrido[4,3-d]pyrimidine derivatives due to their demonstrated efficacy in various disease models. Research has shown that these compounds can modulate multiple signaling pathways involved in cancer progression, inflammation, and neurodegeneration. The 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one structure presents an intriguing framework for further derivatization and optimization to enhance its pharmacological profile.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cell signaling. Kinases are critical regulators of many cellular processes, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases or modulating their activity, compounds like 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one could offer novel therapeutic strategies. Preliminary studies have suggested that this molecule may exhibit inhibitory effects on certain kinases by binding to their active sites and disrupting their function.
The bromophenyl moiety in the structure is particularly noteworthy as it can serve as a handle for further chemical modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl groups at specific positions on the molecule, enabling fine-tuning of its biological activity. Additionally, the presence of a sulfanyl group provides another site for functionalization, which could be exploited to enhance solubility or target specific biological receptors.
Recent advances in computational chemistry have also facilitated the study of 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one by allowing researchers to predict its binding affinity to various targets and simulate its interactions at the molecular level. These computational methods have been instrumental in guiding experimental design and optimizing lead compounds for clinical development. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates more efficiently.
The synthesis of 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H, 4 H, 5 H, 6 H, 7 H, 8 H - pyrido[ 4 , 3 - d ] pyrimidin - 4 - one presents both challenges and opportunities for synthetic chemists。 The construction of the pyrido[4, 3 - d ] pyrimidine core requires multi-step synthetic strategies, often involving cyclization reactions that form the nitrogen-containing heterocycle。 The introduction of the benzyl group and sulfanyl-substituted benzyl group at specific positions demands precise control over reaction conditions to ensure high yield and selectivity。
One approach to synthesizing this compound involves starting from commercially available precursors such as 2-aminothiophene-3-carboxaldehyde, which can be coupled with appropriate reagents to form the pyrido[4, 3 - d ] pyrimidine scaffold。 Subsequent functionalization steps would then introduce the benzyl group at the 6-position and the sulfanyl-substituted benzyl group at the 2-position。 These steps would typically involve palladium-catalyzed cross-coupling reactions, which are well-established methods for forming carbon-carbon bonds under mild conditions。
Another strategy could involve using organometallic reagents such as Grignard or lithiated intermediates to install the desired substituents onto the pyrido[4, 3 - d ] pyrimidine core。 These methods require careful handling due to the reactivity of organometallic species, but they can provide efficient routes to complex molecules when executed properly。 Regardless of the synthetic approach chosen, optimizing reaction conditions for each step is crucial to achieving high yields and purity。
The biological evaluation of 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3 H , 4 H , 5 H , 6 H , 7 H , 8 H - pyrido[ 4 , 3 - d ] pyrimidin - 4 - one would typically involve testing its activity against a panel of enzymes and receptors relevant to diseases such as cancer or inflammation。 High-throughput screening (HTS) techniques can be used to rapidly assess binding affinity and identify hits with promising activity profiles。 Once initial hits are identified, further optimization would be performed using structure-based drug design (SBDD) or ligand-based drug design (LBDD) approaches。
In conclusion, 6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3 H , 4 H , 5 H , 6 H , 7 H , 8 H - pyrido[ 4 , 3 - d ] pyrimidin - 4 - one (CAS No.11131 ) is a structurally intriguing compound with potential therapeutic applications in pharmaceutical chemistry。 Its unique scaffold and functional groups make it a valuable scaffold for further exploration in drug discovery efforts。 With continued research into its synthesis, biological activity, and pharmacological properties, this molecule could contribute significantly to advancements in medicine.
1113122-86-3 (6-benzyl-2-{[(3-bromophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one) 関連製品
- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)
- 2228884-82-8(1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)
- 13942-05-7(4-Benzamido-cyclohexanone)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2732255-84-2(rac-(1R,4R,6R,7S)-6-hydroxy-2-(2,2,2-trifluoroacetyl)-2-azabicyclo2.2.1heptane-7-carboxylic acid)
- 1804838-88-7(Methyl 4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)



